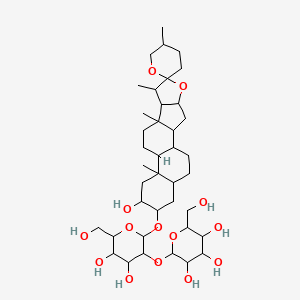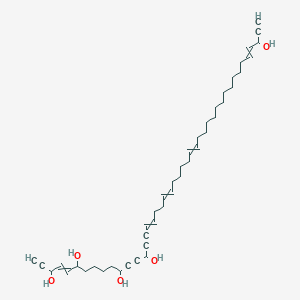
Casein calcium oeotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Casein calcium oeotide, also known as casein phosphopeptide-calcium chelate, is a bioactive compound derived from casein, the main protein found in milk. This compound is known for its ability to bind calcium and enhance its absorption in the human body. It plays a crucial role in promoting bone health and preventing calcium deficiency-related disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Casein calcium oeotide is typically prepared through the enzymatic hydrolysis of casein. Proteases such as trypsin or chymotrypsin are used to hydrolyze casein into smaller peptides, including casein phosphopeptides. These peptides are then chelated with calcium ions to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Hydrolysis: Casein is hydrolyzed using specific proteases to produce casein phosphopeptides.
Chelation: The resulting peptides are mixed with calcium chloride solution under controlled conditions to facilitate chelation.
Purification: The chelated product is purified through techniques such as ultrafiltration and lyophilization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Casein calcium oeotide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Proteases: Enzymes like trypsin and chymotrypsin are commonly used for hydrolysis.
Calcium Chloride: Used for the chelation process.
Major Products:
Casein Phosphopeptides: Intermediate products formed during hydrolysis.
This compound: The final chelated product.
Wissenschaftliche Forschungsanwendungen
Casein calcium oeotide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of casein calcium oeotide involves its ability to bind calcium ions through the phosphoserine residues in casein phosphopeptides. This chelation enhances the solubility and bioavailability of calcium, facilitating its absorption in the intestines. The compound also promotes the proliferation and differentiation of osteoblasts, contributing to bone formation and mineralization .
Vergleich Mit ähnlichen Verbindungen
Casein Phosphopeptides: These are the precursor peptides that bind calcium to form casein calcium oeotide.
Calcium Citrate: Another calcium supplement known for its high bioavailability.
Calcium Carbonate: A common calcium supplement with lower bioavailability compared to this compound.
Uniqueness: this compound is unique due to its dual function of enhancing calcium absorption and promoting bone health. Unlike other calcium supplements, it not only provides calcium but also facilitates its uptake and utilization in the body .
Eigenschaften
Molekularformel |
C44H64O5 |
|---|---|
Molekulargewicht |
673.0 g/mol |
IUPAC-Name |
tetratetraconta-4,17,21,27,40-pentaen-1,12,15,43-tetrayne-3,6,11,14,42-pentol |
InChI |
InChI=1S/C44H64O5/c1-3-40(45)32-28-26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42(47)38-39-44(49)35-31-30-34-43(48)37-36-41(46)4-2/h1-2,5,7,17,19,25,27-28,32,36-37,40-49H,6,8-16,18,20-24,26,30-31,34-35H2 |
InChI-Schlüssel |
KYGMBSAVQJMJPR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C=CCCCCCCCCCCCC=CCCCCC=CCCC=CC#CC(C#CC(CCCCC(C=CC(C#C)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)
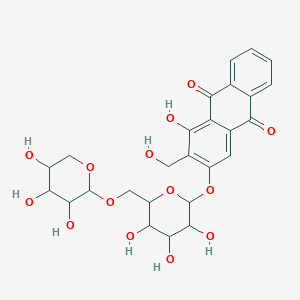
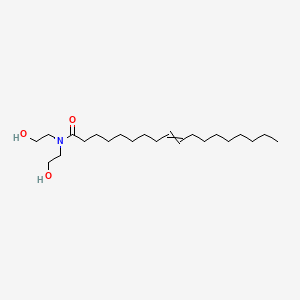
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)
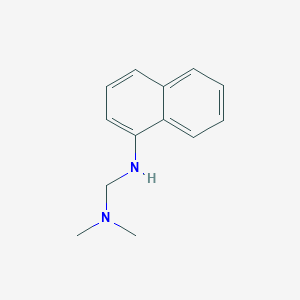
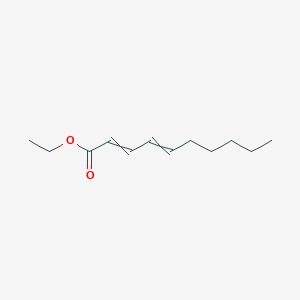
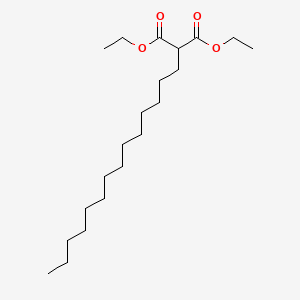
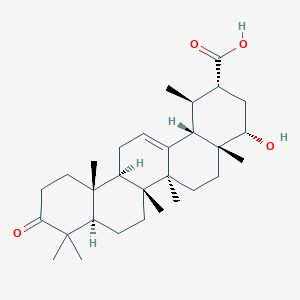
![10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13393734.png)
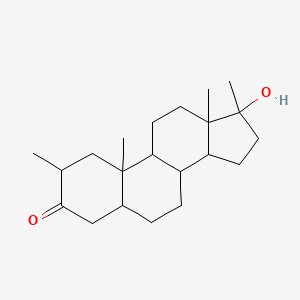
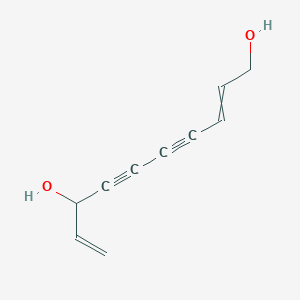

![methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B13393757.png)
